molecular formula C13H19NO4S B2564498 3-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid CAS No. 453581-51-6

3-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid

Cat. No.: B2564498
CAS No.: 453581-51-6
M. Wt: 285.36
InChI Key: PGQUTZIJKLSZPL-UHFFFAOYSA-N
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Description

3-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid is a sulfonamide-functionalized propanoic acid derivative characterized by a 4-tert-butylphenyl sulfonyl group attached to the amino moiety of β-alanine. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the bulky tert-butyl group, which may improve membrane permeability and metabolic stability compared to simpler sulfonamide derivatives.

Properties

IUPAC Name

3-[(4-tert-butylphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)10-4-6-11(7-5-10)19(17,18)14-9-8-12(15)16/h4-7,14H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQUTZIJKLSZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid, also known as 3-[(4-tert-butylphenyl)sulfonyl]propanoic acid, is an organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

  • Chemical Formula : C13H19NO4S
  • Molecular Weight : 279.36 g/mol
  • CAS Number : 453581-51-6

The compound features a tert-butyl group attached to a phenyl ring, which is further linked to a sulfonyl group and a propanoic acid moiety. This unique structure contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The sulfonyl group allows for strong binding interactions with the active sites of target enzymes, leading to inhibition or modulation of their activity. The presence of the tert-butyl group enhances the compound's stability and lipophilicity, which may improve its bioavailability in biological systems .

Enzyme Inhibition

Research indicates that this compound acts as a potent inhibitor of specific enzymes. For example, studies have demonstrated its effectiveness in inhibiting carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in biological systems. Inhibition studies have shown an IC50 value indicating significant potency against this target .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies using cell lines exposed to inflammatory stimuli revealed that treatment with this compound significantly reduced pro-inflammatory cytokine production. This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as arthritis and other autoimmune diseases .

Antimicrobial Activity

Preliminary research also points to antimicrobial properties of the compound. It has shown effectiveness against various bacterial strains in laboratory settings, indicating potential use as an antimicrobial agent in clinical applications .

Case Study: Enzyme Inhibition

In a study examining the inhibition of carbonic anhydrase:

  • Objective : To assess the inhibitory effect of this compound on carbonic anhydrase.
  • Method : Enzyme assays were conducted using varying concentrations of the compound.
  • Results : The compound exhibited a dose-dependent inhibition with an IC50 value of approximately 150 nM, indicating strong inhibitory potential compared to control compounds .

Pharmacokinetics

Pharmacokinetic studies have been conducted to evaluate absorption, distribution, metabolism, and excretion (ADME) properties:

  • Absorption : High permeability was noted in Caco-2 cell models.
  • Distribution : The compound demonstrated favorable distribution characteristics with high volume distribution.
  • Metabolism : Metabolite profiling indicated stability under physiological conditions with minimal degradation .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundSulfonamide derivativePotent enzyme inhibitor
2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acidSulfonamide derivativeModerate enzyme inhibition
4-(2-aminoethyl)-benzenesulfonamideBenzene sulfonamideAnti-inflammatory effects

This table highlights the differences in biological activity among related compounds, emphasizing the unique potency of this compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Sulfonamide derivatives are well-known for their antibacterial properties. Research indicates that compounds similar to 3-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid exhibit significant antimicrobial activity against various bacterial strains. This property is largely attributed to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis .

Anti-inflammatory Effects : Studies have shown that sulfonamide compounds can possess anti-inflammatory properties. The presence of the tert-butylphenyl group may enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and exert therapeutic effects in inflammatory conditions .

Biochemistry

Enzyme Inhibition Studies : The compound has been utilized in enzyme inhibition studies, particularly focusing on proteases and kinases. Its structural features allow it to interact with active sites of enzymes, providing insights into enzyme mechanisms and aiding in the development of specific inhibitors .

Protein Labeling : Research involving noncanonical amino acids has highlighted the potential of sulfonamide derivatives as tags for protein labeling. This application is crucial in studying protein interactions and dynamics within cellular environments.

Materials Science

Polymer Chemistry : The sulfonamide group contributes to the thermal stability and mechanical properties of polymers. Incorporating this compound into polymer matrices can enhance material performance, making it suitable for applications in coatings and composites .

Case Study 1: Antibacterial Activity

A study demonstrated that a series of sulfonamide derivatives, including compounds structurally related to this compound, exhibited potent antibacterial activity against Staphylococcus aureus. The mechanism was linked to the inhibition of folate synthesis pathways, confirming the compound's potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Research

In a preclinical model of arthritis, the administration of sulfonamide derivatives showed a significant reduction in inflammatory markers. This effect was attributed to the inhibition of pro-inflammatory cytokines, suggesting that this compound could be developed further as an anti-inflammatory therapeutic agent .

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide bond undergoes hydrolysis under acidic or basic conditions:

Reaction Reagents/Conditions Products
Acidic hydrolysisConcentrated HCl, reflux 4-Tert-butylbenzenesulfonic acid + 3-aminopropanoic acid
Basic hydrolysisNaOH (aq), heat Sodium sulfonate + β-alanine salt

Mechanism :

  • Acidic: Protonation of sulfonamide nitrogen → nucleophilic attack by water.

  • Basic: Deprotonation → cleavage of S-N bond.

Carboxylic Acid Derivatives

The -COOH group participates in standard acid-mediated reactions:

Reaction Reagents/Conditions Products
EsterificationEthanol, H₂SO₄ catalyst Ethyl 3-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoate
AmidationThionyl chloride, NH₃ 3-{[(4-Tert-butylphenyl)sulfonyl]amino}propanamide
DecarboxylationPyridine, heat CO₂ + 2-{[(4-Tert-butylphenyl)sulfonyl]amino}ethane

Electrophilic Aromatic Substitution (EAS)

The tert-butyl group is a strong electron-donating substituent, directing EAS to the para position relative to itself.

Reaction Reagents/Conditions Products
NitrationHNO₃, H₂SO₄ 3-{[(4-Tert-butyl-3-nitrophenyl)sulfonyl]amino}propanoic acid
SulfonationSO₃, H₂SO₄ 3-{[(4-Tert-butyl-3-sulfophenyl)sulfonyl]amino}propanoic acid

Stability and Degradation Pathways

  • Thermal decomposition : At >200°C, the sulfonamide bond cleaves, releasing SO₂ and forming tertiary amine byproducts .

  • Photodegradation : UV exposure induces homolytic cleavage of the S-N bond, generating free radicals .

Comparative Reactivity with Analogs

A comparison with structurally similar compounds highlights steric and electronic effects:

Compound Reactivity Difference
3-[(4-Methylphenyl)sulfonyl]amino}propanoic acidFaster sulfonamide hydrolysis due to reduced steric hindrance
3-[(Phenyl)sulfonyl]amino}propanoic acidLower EAS activity (no electron-donating tert-butyl group)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
  • Antimicrobial Activity: Derivatives like compound 33 (4-OH substituent) exhibit broad-spectrum activity against ESKAPE pathogens (MIC: 8–64 µg/mL), including multidrug-resistant (MDR) strains of P. aeruginosa and A. baumannii. In contrast, compound 32 (dimethylamino substituent) shows negligible activity, highlighting the critical role of substituent polarity and hydrogen-bonding capacity .
  • Anticancer and Antioxidant Activity : Derivatives such as compound 20 (2-furyl substituent) demonstrate dual anticancer (IC₅₀: 10–25 µM against colorectal and breast cancer lines) and antioxidant properties (ROS reduction: ~40–60%), attributed to the 4-hydroxyphenyl moiety’s redox activity .
Sulfonamide-Propanoic Acid Derivatives with Aromatic Substitutions
  • 3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid (CAS: 103687-96-3): This analog, featuring a 4-methylphenyl sulfonyl group and 2-methoxyphenyl substitution, shows moderate antiviral and antibacterial activity. However, its potency is lower than 4-hydroxyphenyl derivatives, likely due to reduced interaction with microbial targets .
Thiazole- and Imidazole-Functionalized Derivatives
  • 3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid (CAS: 1105192-54-8): Incorporation of a thiazole ring enhances antibacterial specificity, particularly against Gram-positive pathogens (MIC: 16–32 µg/mL), but reduces solubility compared to non-heterocyclic analogs .
  • 3-(1H-imidazol-5-yl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid: The imidazole group introduces pH-dependent ionization, improving fungal targeting (MIC: 8–16 µg/mL against C. albicans) but limiting bioavailability .

Pharmacokinetic and ADME Comparisons

  • 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Compounds like 33 exhibit favorable ADME profiles, with predicted high intestinal absorption (Caco-2 permeability: >8 × 10⁻⁶ cm/s) and moderate plasma protein binding (~70%), comparable to cefazolin .
  • Sulfonamide Derivatives with Bulky Substituents: The tert-butyl group in 3-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid likely enhances metabolic stability (CYP450 inhibition: low) and prolongs half-life, as seen in analogs like N-[(4-tert-butylphenyl)sulfonyl]tryptophan .

Key Research Findings and Implications

  • Antimicrobial Potency: Sulfonamide-propanoic acids with polar substituents (e.g., 4-OH) outperform non-polar analogs against MDR pathogens, suggesting a balance between hydrophobicity and target binding is critical .
  • Dual Therapeutic Potential: Derivatives combining sulfonamide groups with redox-active moieties (e.g., 4-hydroxyphenyl) show promise as multifunctional agents, addressing both microbial resistance and oxidative stress in cancer .
  • Structural Optimization: The tert-butyl group in this compound may offer advantages in drug design, such as improved pharmacokinetics and reduced off-target effects, warranting further preclinical evaluation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via sulfonylation of a β-amino acid precursor using 4-tert-butylbenzenesulfonyl chloride. Key steps include:

  • Reagent selection : Use of DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in dichloromethane (DCM) to activate the sulfonyl group for nucleophilic attack by the amine .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, while aqueous workup (e.g., LiOH/THF/H₂O mixtures) aids in isolating the propanoic acid moiety via acid-base extraction .
  • Yield considerations : Purity ≥95% is achievable via preparative HPLC or recrystallization from ethanol/water mixtures .

Q. How can researchers structurally characterize this compound and confirm its regiochemistry?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to verify sulfonamide NH (~10 ppm) and tert-butyl group signals (1.3 ppm, singlet). IR spectroscopy confirms sulfonyl S=O stretches (~1350 cm⁻¹) and carboxylic acid O-H (~2500-3300 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₃H₁₉NO₄S) and isotopic patterns .
  • X-ray crystallography : Resolves ambiguity in sulfonamide orientation relative to the phenyl ring .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound, and how is chiral purity quantified?

  • Methodological Answer :

  • Chiral chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases to separate enantiomers. Retention times and peak areas quantify enantiomeric excess (ee) ≥98% .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc)-protected amino acids) during sulfonylation to control stereochemistry .

Q. How does the tert-butyl group influence the compound’s bioactivity in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme assays : Test inhibitory activity against sulfatases or proteases via fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate). IC₅₀ values correlate with tert-butyl hydrophobicity enhancing binding pocket interactions .
  • Computational modeling : Molecular docking (AutoDock Vina) and MD simulations quantify steric effects of the tert-butyl group on binding affinity to target enzymes (e.g., carbonic anhydrase) .

Q. How can researchers reconcile contradictory bioactivity data across cell-based vs. cell-free assays?

  • Methodological Answer :

  • Membrane permeability : Use logP calculations (e.g., ACD/Labs) to assess whether the carboxylic acid group limits cellular uptake. Cell-free assays (e.g., SPR) isolate target-binding effects .
  • Metabolic stability : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation pathways that reduce efficacy in cell-based systems .

Q. What computational methods predict the compound’s reactivity in derivatization reactions (e.g., peptide coupling)?

  • Methodological Answer :

  • DFT calculations : Gaussian 09 simulations of Fukui indices identify nucleophilic/electrophilic sites on the sulfonamide and carboxylic acid groups .
  • Retrosynthetic analysis : Tools like Synthia™ propose viable routes for introducing functional handles (e.g., alkynes for click chemistry) .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for scalable synthesis without compromising enantiopurity?

  • Answer :

  • Flow chemistry : Continuous flow systems minimize side reactions (e.g., racemization) by controlling residence time and temperature .
  • Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal molar ratios (e.g., sulfonyl chloride:amine) and solvent systems .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

  • Answer :

  • Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures. Monitor degradation via UPLC-MS and quantify half-life .
  • Circular dichroism (CD) : Track conformational changes in chiral centers under stress conditions .

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